7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

Catalog No.
S811493
CAS No.
1260493-98-8
M.F
C12H10BrNO
M. Wt
264.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

CAS Number

1260493-98-8

Product Name

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

IUPAC Name

7-bromo-1,2,3,9-tetrahydrocarbazol-4-one

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2

InChI Key

CJWATEMVALDWMB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a chemical compound with the molecular formula C₁₂H₁₀BrNO and a molecular weight of 264.12 g/mol. It is characterized by a bromine atom at the 7th position of the carbazole structure, which contributes to its unique chemical properties. The compound typically appears as a solid with a melting point ranging from 224 to 226°C and has a boiling point of approximately 386.3°C under standard atmospheric pressure . This compound serves as an important intermediate in various synthetic pathways, particularly in the pharmaceutical industry.

Due to the lack of research on this specific compound, its mechanism of action is unknown. Carbazole derivatives can exhibit various biological activities, including antitumor, antibacterial, and antiviral properties []. However, the specific effects of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one remain unexplored.

  • Chemical Properties and Availability


    The compound possesses a bromine atom (Br) attached to the 7th carbon position, a two-hydrogen saturated ring between the 2nd and 3rd carbons, and a ketone functional group (C=O) at the 4th position. Suppliers mention its molecular weight (264.12 g/mol) and CAS number (1260493-98-8) but no details on its synthesis or specific research use [].

  • Potential Research Areas

  • Future Research Directions

    More investigation is required to understand the potential applications of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one. Research could focus on its synthesis, characterization, and exploration of its physical and chemical properties. Additionally, studies could examine its potential biological activity or applications in organic electronics based on the properties of related carbazole compounds.

The presence of the bromine atom in 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one makes it susceptible to nucleophilic aromatic substitution reactions. This allows for various chemical transformations, including the introduction of different nucleophiles at the bromine site, facilitating the synthesis of diverse derivatives with potentially enhanced biological activities. Additionally, it can undergo oxidation reactions to form more complex structures.

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one exhibits notable biological activities, particularly in pharmacology. Research indicates its potential as an anti-inflammatory agent and a precursor for anticancer drugs like carvedilol and licofelone. The compound has been studied for its effects on various biological targets, including serotonin receptors, which may lead to applications in treating central nervous system disorders.

Several methods have been developed for synthesizing 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one:

  • Bromination of Carbazole Derivatives: The compound can be synthesized by brominating 2,3-dihydro-1H-carbazol-4(9H)-one using bromine or brominating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Utilizing nucleophilic aromatic substitution mechanisms allows for the introduction of the bromine atom at the desired position on the carbazole framework.
  • Cyclization Reactions: Advanced synthetic routes may involve cyclization reactions that incorporate other functional groups into the carbazole structure, enhancing its reactivity and biological profile.

The primary applications of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one include:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of anti-inflammatory and anticancer drugs.
  • Material Science: The compound may find applications in organic electronics due to its unique electronic properties.
  • Chemical Research: It is used as a building block for synthesizing various derivatives that are explored for biological activity.

Studies on 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one have indicated interactions with several biological receptors, particularly serotonin receptors such as 5-HT2C and 5-HT2B. These interactions suggest potential therapeutic applications in treating mood disorders and other central nervous system conditions. Additionally, it has been identified as a substrate for cytochrome P450 enzymes, indicating its relevance in drug metabolism studies .

Several compounds share structural similarities with 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromo-2,3-dihydroquinolin-4(1H)-one76228-06-30.78
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole21865-50-90.77
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole497261-38-80.71
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepineNot availableNot available
5-Bromo-1H-indole-3-carbaldehyde87703-020.74

Uniqueness

What sets 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one apart from these similar compounds is its specific structural configuration and the presence of the bromine atom at the seventh position on the carbazole ring. This unique positioning influences its reactivity and biological activity significantly compared to its analogs.

Carbazoles are tricyclic aromatic compounds consisting of two benzene rings fused to a central pyrrole ring. The parent structure, 9H-carbazole, was first isolated from coal tar in 1872. Substituted carbazoles are classified based on oxidation states and functional groups, with brominated derivatives representing a chemically diverse subclass. The carbazole scaffold is notable for its planar π-conjugated system, enabling applications in organic semiconductors and fluorescent materials.

Table 1: Key Structural Features of Carbazole Derivatives

FeatureDescription
Core StructureTwo benzene rings fused to a five-membered nitrogen-containing ring
Common SubstitutionsHalogens (Br, Cl), alkyl groups, oxygenated/aminated side chains
ConjugationExtended π-system facilitating charge transport in optoelectronics

Historical Context and Discovery

The synthesis of carbazoles began with classical methods like the Borsche–Drechsel cyclization, which involves condensing phenylhydrazine with cyclohexanone. Brominated carbazoles emerged later, with advances in halogenation techniques such as gallium-catalyzed bromination. 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one was first reported in the early 21st century as part of efforts to optimize carbazole-based drug candidates.

Significance of Brominated Carbazolones in Organic Chemistry

Bromine introduces steric and electronic effects that enhance reactivity in cross-coupling reactions. For example:

  • Brominated carbazoles serve as intermediates in Suzuki-Miyaura couplings for synthesizing polycyclic aromatic hydrocarbons.
  • They exhibit adjuvant activity in β-lactam antibiotics by modulating bacterial resistance genes in MRSA.

Scope and Objectives of Research on 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

Current research focuses on:

  • Synthetic Optimization: Improving yields via transition-metal catalysis.
  • Biological Applications: Targeting antibiotic resistance mechanisms.
  • Material Science: Developing air-stable organic semiconductors.

Molecular Formula, Weight, and Structural Depiction

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one represents a brominated tetrahydrocarbazolone derivative with significant structural complexity [1]. The compound possesses the molecular formula C₁₂H₁₀BrNO, indicating the presence of twelve carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom within its molecular framework [2] [3].

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight (g/mol)264.12
Exact Mass (Da)262.99458
Monoisotopic Mass (Da)262.99458
CAS Registry Number1260493-98-8
MDL NumberMFCD27937964
PubChem CID58093392

The molecular weight of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is precisely 264.12 grams per mole, with an exact mass of 262.99458 daltons [1]. This compound exhibits a tetracyclic structure characteristic of the carbazolone family, featuring a fused ring system that incorporates both aromatic and aliphatic components [2] [4]. The presence of the bromine substituent at the 7-position significantly influences the electronic properties and molecular geometry of the compound [3].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic organic molecules [1]. The preferred IUPAC name is 7-bromo-1,2,3,9-tetrahydrocarbazol-4-one, which accurately describes the bromination pattern and the oxidation state of the carbazole core structure [3].

Identifier TypeName/Value
IUPAC Name7-bromo-1,2,3,9-tetrahydrocarbazol-4-one
Alternative IUPAC Name7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one
Systematic Name7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one
Primary Synonym7-bromo-1,2,3,9-tetrahydro-4H-carbazol-4-one
Alternative SynonymSCHEMBL1004766

Alternative nomenclature systems recognize this compound as 7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one, emphasizing the dihydro nature of the cyclohexene ring portion [3] [1]. The compound is also catalogued under various database identifiers, including SCHEMBL1004766 and the MDL number MFCD27937964 [1]. These multiple naming conventions reflect the complexity of heterocyclic nomenclature and the need for standardized identification across different chemical databases [2] [4].

SMILES, InChI, and InChIKey Representations

Chemical structure representation through standardized notation systems provides unambiguous molecular identification for computational chemistry applications [1]. The Simplified Molecular Input Line Entry System representation captures the connectivity and stereochemical information of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one [3].

Representation TypeValue
SMILESC1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br
Canonical SMILESO=C1CCCC2NC3C=C(Br)C=CC=3C=21
InChIInChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2
InChIKeyCJWATEMVALDWMB-UHFFFAOYSA-N

The SMILES notation C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br systematically describes the ring closure patterns and functional group positions within the molecular structure [1]. The canonical SMILES representation O=C1CCCC2NC3C=C(Br)C=CC=3C=21 provides an alternative encoding that emphasizes the ketone functionality and the bromine substitution pattern [3].

The International Chemical Identifier provides comprehensive structural information through the string InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 [1]. This representation includes connectivity information, hydrogen positioning, and molecular formula verification [3]. The corresponding InChIKey CJWATEMVALDWMB-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [1].

Three-Dimensional Conformation and Stereochemistry

The three-dimensional molecular architecture of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one exhibits characteristic features of partially saturated carbazole derivatives [1]. The compound contains no defined stereochemical centers, as indicated by the zero count for both defined and undefined atom stereocenters in computational analyses [1].

PropertyValue
XLogP3-AA2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Topological Polar Surface Area (Ų)32.9
Heavy Atom Count15
Formal Charge0
Complexity281
Covalently-Bonded Unit Count1

The molecular conformation features a rigid tetracyclic framework with limited conformational flexibility, as evidenced by the zero rotatable bond count [1]. The topological polar surface area of 32.9 square angstroms indicates moderate polarity, primarily contributed by the nitrogen and oxygen heteroatoms [1]. The compound exhibits a single hydrogen bond donor capability through the nitrogen atom and one hydrogen bond acceptor site at the carbonyl oxygen [1].

The carbazole core maintains planarity characteristic of aromatic systems, while the partially saturated cyclohexene ring adopts a non-planar conformation [5]. This structural arrangement influences the overall molecular geometry and affects intermolecular interactions in the solid state [5]. The bromine substituent at the 7-position introduces steric effects that may influence molecular packing arrangements [6].

Crystallographic Data and Solid-State Structure

Crystallographic studies of related tetrahydrocarbazolone derivatives provide insight into the solid-state behavior of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one [5]. Research on tetrahydrocarbazolone derivatives has revealed the presence of conserved hydrogen bonding patterns that significantly influence crystal form nucleation and stability [5].

The parent compound 2,3-dihydro-1H-carbazol-4(9H)-one exhibits orthorhombic crystal symmetry with specific melting point characteristics ranging from 224-226°C [7]. The density of related carbazolone derivatives falls within the range of 1.275-1.3 grams per cubic centimeter, indicating typical organic crystal packing efficiency [8] [7].

Crystallographic analysis of carbazole derivatives demonstrates that the aromatic carbazole skeleton remains essentially planar in the solid state [9] [10]. The parent carbazole structure crystallizes in the orthorhombic space group Pnma with unit cell dimensions of a=7.77 Å, b=19.18 Å, and c=5.72 Å [10]. These structural parameters provide a reference framework for understanding the crystallographic behavior of substituted derivatives [10].

The introduction of bromine substitution at the 7-position is expected to influence crystal packing through halogen bonding interactions and modified intermolecular forces [6]. Studies on brominated carbazole derivatives indicate that halogen substituents can significantly alter the electronic distribution and solid-state assembly patterns [6] [11].

Comparison with Related Carbazolone Derivatives

The structural characteristics of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one can be contextualized through comparison with related carbazolone derivatives [12] [13]. This analysis reveals the influence of substitution patterns on molecular properties and biological activities [14].

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Substitution Pattern
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one1260493-98-8C₁₂H₁₀BrNO264.127-Bromo
2,3-Dihydro-1H-carbazol-4(9H)-one (parent)15128-52-6C₁₂H₁₁NO185.22Unsubstituted
7-Bromo-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one1301219-07-7C₁₄H₁₄BrNO292.177-Bromo, 2,2-dimethyl
9-Ethyl-2,3-dihydro-1H-carbazol-4(9H)-one73825-22-6C₁₄H₁₅NO213.289-Ethyl

The parent compound 2,3-dihydro-1H-carbazol-4(9H)-one serves as the foundational structure for this family of derivatives [8] [7]. With a molecular weight of 185.22 grams per mole, the unsubstituted parent compound provides a baseline for evaluating the effects of halogen substitution [7]. The introduction of bromine at the 7-position increases the molecular weight to 264.12 grams per mole, representing a significant structural modification [2] [1].

The 7-bromo-2,3-dihydro-2,2-dimethyl derivative demonstrates how additional alkyl substitution can further modify the molecular properties [15] [16]. This compound, with a molecular weight of 292.17 grams per mole, incorporates both halogen and alkyl substituents, potentially enhancing lipophilicity and altering biological activity profiles [15]. The presence of geminal methyl groups at the 2-position introduces steric bulk that may influence conformational preferences and intermolecular interactions [16].

Alternative substitution patterns, such as the 9-ethyl derivative, demonstrate nitrogen alkylation strategies within the carbazolone framework [17]. This modification approach alters the hydrogen bonding capacity and electronic properties compared to halogen substitution strategies [17]. The molecular weight of 213.28 grams per mole for the 9-ethyl derivative illustrates the moderate increase associated with alkyl chain extension [17].

Research on halogenated carbazole derivatives indicates that bromine substitution significantly enhances electron-withdrawing character compared to unsubstituted analogues [6] [11]. This electronic modification influences both chemical reactivity and potential biological interactions [11]. Studies on halogenated pyrido-carbazole derivatives have demonstrated that chloro and bromo substituted compounds exhibit enhanced anticancer activity compared to electron-donating substituents [11].

The thermal properties of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one remain incompletely characterized in the current literature. The compound has a molecular weight of 264.12 g/mol [1] [2] [3] and exists as a solid at room temperature [3]. While specific melting and boiling point data for this exact compound are not available in the accessed literature, related structural analogues provide valuable insights into expected thermal behavior.

The parent compound 2,3-dihydro-1H-carbazol-4(9H)-one demonstrates thermal stability with a melting point of 224-226°C [4] [5] and a predicted boiling point of 386.3±11.0°C at 760 mmHg [4] [5]. This data suggests that the introduction of a bromine substituent at the 7-position may influence the thermal properties through increased molecular weight and altered intermolecular interactions.

Carbazole derivatives generally exhibit excellent thermal stability, with decomposition temperatures commonly exceeding 300°C [6] [7] [8]. The rigid carbazole framework contributes to enhanced thermal stability through π-π stacking interactions and the planar aromatic structure [6] [9]. Studies on related carbazole compounds indicate that halogen substitution can affect thermal stability, with thermal decomposition temperatures ranging from 300-400°C depending on the specific substitution pattern [7] [8].

Solubility Profile in Organic and Inorganic Solvents

Limited solubility data are available for 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one in the current literature. The compound is stored under ambient conditions [3], suggesting reasonable stability under normal atmospheric conditions.

The parent compound 2,3-dihydro-1H-carbazol-4(9H)-one shows slight solubility in dimethyl sulfoxide (DMSO) when heated and slight solubility in methanol [5]. This suggests that the brominated derivative may exhibit similar solubility characteristics, though the bromine substitution may alter the polarity and solubility profile.

Carbazole derivatives typically demonstrate good solubility in organic solvents such as chloroform, dichloromethane, tetrahydrofuran, and dimethylformamide [10] [11] [12]. The presence of the bromine substituent and the ketone functionality in the dihydrocarbazole structure is expected to influence solubility through dipole-dipole interactions and potential hydrogen bonding capabilities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy represents a primary method for structural characterization of carbazole derivatives. For 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, the NMR characteristics can be predicted based on the structural features and comparison with related compounds.

The proton (¹H) NMR spectrum would be expected to show characteristic signals for the aromatic protons of the carbazole ring system, the methylene protons of the dihydro ring, and the NH proton. The bromine substitution at the 7-position would affect the chemical shifts of neighboring aromatic protons through electronic effects [13] [14].

Carbon-13 (¹³C) NMR spectroscopy would provide information about the carbonyl carbon resonance and the aromatic carbon framework. The ketone carbon typically appears in the range of 190-200 ppm, while the aromatic carbons appear in the 110-140 ppm region [15] [16]. The carbon bearing the bromine substituent would be expected to show characteristic downfield shifts due to the heavy atom effect [13].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about functional groups present in 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one. The carbonyl stretching frequency would be expected to appear around 1650-1680 cm⁻¹, characteristic of α,β-unsaturated ketones conjugated with aromatic systems [10] [17].

The NH stretching frequency of the carbazole moiety typically appears around 3400-3450 cm⁻¹ [10] [17]. Aromatic CH stretching frequencies would be observed in the 3000-3100 cm⁻¹ region, while aliphatic CH stretching from the dihydro ring would appear around 2850-2950 cm⁻¹ [10].

The aromatic CC stretching vibrations would be expected in the 1450-1600 cm⁻¹ region, with CN stretching around 1300-1400 cm⁻¹ [10] [17]. The presence of the bromine substituent may influence the fingerprint region below 1500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis absorption characteristics of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one would be dominated by the extended π-conjugated system of the carbazole framework. Carbazole derivatives typically exhibit absorption maxima in the 250-350 nm region corresponding to π-π* transitions [10] [18].

The introduction of the bromine substituent and the ketone functionality would be expected to influence the electronic transitions. The ketone group provides an additional chromophore that may result in bathochromic shifts and increased absorption intensity [10] [18].

Related carbazole compounds show characteristic absorption bands: high-energy bands below 350 nm attributed to locally excited transitions of the carbazole unit, and lower-energy bands that may involve charge transfer transitions [10] [19]. The molar absorption coefficients typically exceed 20,000 L mol⁻¹ cm⁻¹ for these types of transitions [10].

Mass Spectrometry (MS)

Mass spectrometry would provide definitive molecular weight confirmation and fragmentation patterns for 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one. The molecular ion peak would appear at m/z 264 (for ⁷⁹Br) and 266 (for ⁸¹Br), reflecting the characteristic isotope pattern of bromine [1] [2].

Common fragmentation patterns in carbazole derivatives include loss of the alkyl chains, formation of carbazole radical cations, and fragmentation of the dihydro ring system [20]. The presence of the bromine substituent may influence the fragmentation pathways through stabilization of certain fragment ions.

Electrochemical Properties

The electrochemical properties of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one would be influenced by both the carbazole core structure and the bromine substitution. Carbazole derivatives typically exhibit reversible oxidation processes due to the electron-donating nature of the nitrogen heteroatom [11] [12].

The oxidation potential would be expected to be higher than the parent carbazole due to the electron-withdrawing effect of the bromine substituent. Related carbazole compounds show oxidation potentials in the range of 0.8-1.6 V versus standard calomel electrode (SCE) [11] [12] [19].

The compound may also exhibit reduction processes related to the ketone functionality, though these are typically irreversible in carbazole systems [11] [12]. The bromine substituent may provide an additional reduction pathway at more negative potentials.

Photophysical and Luminescent Properties

The photophysical properties of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one would be governed by the carbazole chromophore and the influence of the bromine substituent. Carbazole derivatives are known for their fluorescent properties, with emission typically occurring in the blue to green region of the spectrum [10] [18] [19].

The presence of the heavy bromine atom may promote intersystem crossing to triplet states, potentially reducing fluorescence quantum yields while enhancing phosphorescence [10]. The ketone functionality in the dihydrocarbazole structure may also influence the photophysical properties through its electron-accepting character.

Related carbazole compounds show emission maxima in the 400-600 nm range, with quantum yields varying from 5% to >90% depending on the substitution pattern and molecular environment [10] [18] [19]. The rigid carbazole framework generally contributes to enhanced fluorescence quantum yields through restricted internal rotation.

Thermal Analysis: TGA and DSC Data

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one are not available in the current literature. However, related carbazole compounds provide guidance for expected thermal behavior.

Carbazole derivatives typically show thermal decomposition temperatures above 300°C, with some compounds stable up to 400°C [7] [8] [9]. The thermal stability is generally attributed to the rigid aromatic framework and strong intermolecular interactions [6] [9].

DSC analysis of related compounds reveals glass transition temperatures in the range of 80-200°C, with melting points varying significantly based on substitution patterns [7] [8] [9] [19]. The presence of the bromine substituent may influence both the glass transition and melting temperatures through altered intermolecular packing.

TGA analysis typically shows single-step decomposition profiles for carbazole derivatives, with weight loss beginning around 250-300°C under inert atmosphere [7] [8] [9]. The decomposition may proceed through different pathways under oxidative conditions, generally showing lower onset temperatures.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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